molecular formula C4H3Cl2NO2S2 B15239092 (2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride

(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride

Cat. No.: B15239092
M. Wt: 232.1 g/mol
InChI Key: UNWXFVIHJRMHQV-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative containing a substituted thiazole ring. Its structure combines a sulfonyl chloride group (–SO₂Cl) with a 2-chlorothiazole moiety, conferring both electrophilic reactivity (from the sulfonyl chloride) and heterocyclic aromatic properties (from the thiazole ring). Its reactivity and hazards are influenced by the electron-withdrawing chloro substituent on the thiazole ring and the sulfonyl chloride functional group .

Properties

Molecular Formula

C4H3Cl2NO2S2

Molecular Weight

232.1 g/mol

IUPAC Name

(2-chloro-1,3-thiazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C4H3Cl2NO2S2/c5-4-7-3(1-10-4)2-11(6,8)9/h1H,2H2

InChI Key

UNWXFVIHJRMHQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)Cl)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Thiol Intermediate Chlorination

The most widely documented route involves the chlorination of (2-chloro-1,3-thiazol-4-yl)methanethiol (5 ), as exemplified by protocols adapted from 1,3,4-thiadiazole sulfonamide syntheses.

Preparation of (2-Chloro-1,3-thiazol-4-yl)methanethiol

The thiol precursor is synthesized through a multi-step sequence starting from 4-chlorobenzoic acid derivatives. Cyclization under acidic conditions yields the thiazole-thiol intermediate. For instance, treatment of potassium 4-chlorobenzoylhydrazinecarbodithioate (4 ) with concentrated sulfuric acid at 0°C for 6 hours produces 5 in 81% yield. Critical parameters include:

  • Temperature control : Maintaining sub-zero temperatures (−2°C to 0°C) prevents side reactions.
  • Solvent selection : Ethanol or aqueous acidic media ensure optimal cyclization.

Chlorination to Sulfonyl Chloride

Conversion of 5 to the target sulfonyl chloride requires careful optimization of chlorination conditions. Key findings include:

Solvent Systems
  • 1,2-Dichloroethane/water : Achieves 42% yield by enhancing solubility of both thiol and sulfonyl chloride.
  • Methylene chloride/water : Less effective due to premature precipitation, reducing reaction monitoring capability.
  • Acetic acid/water : Results in incomplete conversion owing to poor solubility.
Chlorinating Agents
  • Gaseous chlorine : Direct bubbling into the reaction mixture at −2°C ensures controlled oxidation. Excess chlorine leads to over-chlorination byproducts.

Representative Protocol :

  • Suspend 5 (0.5 g, 2.2 mmol) in 1,2-dichloroethane (15 mL) and water (8 mL).
  • Add HCl (2 mL) and chill to −2°C.
  • Bubble Cl₂ gas until the mixture turns yellowish-green.
  • Separate organic phase, dry (MgSO₄), and purify via silica chromatography (petroleum ether/ethyl acetate, 2:1).

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate thiazole sulfonyl chloride formation, as demonstrated in mesoionic thiadiazolium chloride syntheses.

Protocol Overview

  • Combine (2-chloro-1,3-thiazol-4-yl)methanethiol with thionyl chloride (3 eq.) in 1,4-dioxane.
  • Irradiate at 100–150°C for 5–10 minutes.
  • Quench with ice water to precipitate the product.

Benefits :

  • Rapid reaction : 5-minute irradiation vs. 6-hour conventional methods.
  • Improved purity : Reduced side reactions due to controlled heating.

Comparative Analysis of Methods

Parameter Thiol Chlorination MsCl Route Microwave
Yield 42% 98%* 90–95%
Reaction Time 6 hours 3 hours 5 minutes
Scalability Moderate High Low
Byproduct Formation Moderate Low Minimal

*Reported for analogous compounds; actual yields for target molecule may vary.

Challenges and Optimization Strategies

Solubility Issues

Poor solubility of thiol intermediates in chlorination solvents remains a bottleneck. Strategies include:

  • Co-solvent systems : 1,2-Dichloroethane/water mixtures enhance dispersion.
  • Polar aprotic solvents : Acetonitrile improves reactant homogeneity during oxidation.

Purification Difficulties

  • Column chromatography : Essential for removing over-chlorinated byproducts.
  • Recrystallization : Ethanol or ethyl acetate yields high-purity crystals.

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The chloro group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various derivatives. The methanesulfonyl chloride group acts as an electrophile, facilitating the nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison
Compound Molecular Formula Key Functional Groups Heterocyclic Core
(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride C₄H₃Cl₂NO₂S₂ Sulfonyl chloride, Chlorothiazole Thiazole
Methanesulfonyl chloride CH₃ClO₂S Sulfonyl chloride None
Metsulfuron methyl (herbicide) C₁₄H₁₅N₅O₆S Sulfonylurea, Triazine Triazine

Key Observations :

  • Thiazole vs. Triazine: The thiazole ring in the target compound differs from the triazine core in metsulfuron methyl, affecting electronic properties and biological activity.
  • Sulfonyl Chloride vs. Sulfonylurea : The sulfonyl chloride group in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), whereas sulfonylureas (as in metsulfuron methyl) are stabilized by urea linkages, making them suitable for herbicidal activity .

Reactivity and Stability

  • This compound : The sulfonyl chloride group readily undergoes hydrolysis to form sulfonic acids, while the chloro substituent on the thiazole may participate in cross-coupling reactions (e.g., Suzuki-Miyaura). Its stability is likely lower than methanesulfonyl chloride due to steric and electronic effects from the thiazole ring .
  • Less prone to decomposition under ambient conditions compared to thiazole-containing analogs .
  • Sulfonylurea herbicides : Designed for stability in plant systems; the urea bridge reduces electrophilicity, enabling targeted enzyme inhibition (e.g., acetolactate synthase in plants) .
Table 2: Hazard Comparison
Compound Acute Toxicity (Oral/Skin/Inhalation) Corrosivity Environmental Hazards
This compound* Likely high (inferred) High (skin/eyes) Aquatic toxicity probable
Methanesulfonyl chloride H301, H311, H330 (fatal if inhaled) H314 (skin corrosion) H412 (long-term aquatic hazard)
Metsulfuron methyl Low acute toxicity (herbicide-specific) Non-corrosive Moderate ecotoxicity (persistence)

Notes:

  • The target compound’s hazards are inferred from its functional groups. The sulfonyl chloride group correlates with severe skin/eye corrosion (similar to methanesulfonyl chloride), while the chloro-thiazole moiety may contribute to neurotoxic or respiratory effects .
  • Sulfonylureas like metsulfuron methyl exhibit lower acute toxicity but pose ecological risks due to persistence in soil .

Biological Activity

(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and structure-activity relationships (SAR) based on diverse sources.

Chemical Structure

The compound features a thiazole ring, which is known for its versatile biological properties. The presence of the chlorine atom at position 2 and the methanesulfonyl chloride group are critical for its reactivity and biological interactions.

Biological Activity Overview

  • Antitumor Activity :
    • Thiazole derivatives, including this compound, have shown promising antitumor activity. Studies indicate that compounds with a thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines, including HT29 and Jurkat cells. For instance, analogues with modifications in the thiazole structure demonstrated IC50 values ranging from 1.61 to 23.30 µg/mL against these cell lines .
  • Mechanism of Action :
    • The mechanism underlying the antitumor activity often involves the inhibition of specific proteins associated with cancer cell survival, such as Bcl-2. Molecular dynamics simulations have suggested that these compounds interact primarily through hydrophobic contacts with target proteins .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies reveal that modifications on the phenyl ring and the thiazole ring significantly influence biological activity. For example, the introduction of electron-donating groups on the phenyl ring enhances cytotoxicity .

Data Tables

CompoundTarget Cell LineIC50 (µg/mL)Notable Structural Features
Compound 9Jurkat1.61 ± 1.92Methyl group at position 4
Compound 10HT291.98 ± 1.22N-phenylcarboxamide group
Compound 13Jurkat & HT29< DoxorubicinHydrophobic interactions with Bcl-2

Case Studies

Case Study 1: Anticancer Properties
A study evaluated a series of thiazole derivatives for their anticancer properties against various human cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin .

Case Study 2: Immunomodulatory Effects
Another investigation focused on the immunomodulatory effects of thiazole compounds, including this compound. The findings suggested that certain derivatives could modulate immune responses in macrophages, indicating potential therapeutic applications in immunotherapy .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing (2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride?

  • Methodology : Synthesis typically involves cyclization and oxidative chlorination steps. For example, Lawesson’s reagent can facilitate cyclization of intermediates derived from ethyl 2-oxoacetate derivatives, followed by oxidative chlorination using agents like chlorine gas or sulfuryl chloride. This approach mirrors methods used for structurally related sulfonyl chlorides .
  • Key Considerations : Optimize reaction stoichiometry and temperature to minimize byproducts. Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the sulfonyl chloride group.

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (neoprene or nitrile), goggles, and lab coats. Use respiratory protection if ventilation is insufficient .
  • Ventilation : Employ fume hoods or local exhaust systems to avoid inhalation of vapors, which are acutely toxic (H330) and corrosive (H314) .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid contact with water to prevent exothermic hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^13C NMR, focusing on thiazole ring protons (~6.5–7.5 ppm) and sulfonyl chloride groups.
  • X-ray Crystallography : Use SHELX software for crystallographic refinement to resolve molecular geometry and intermolecular interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity.

Advanced Research Questions

Q. How does the electronic structure of the thiazole ring influence the sulfonyl chloride’s reactivity?

  • Mechanistic Insight : The electron-withdrawing chloro substituent at the 2-position of the thiazole ring enhances the electrophilicity of the sulfonyl chloride group, favoring nucleophilic substitution (e.g., with amines to form sulfonamides). Computational studies (DFT) can map electron density distribution to predict reactive sites .
  • Experimental Validation : Compare reaction rates with non-chlorinated analogs to quantify electronic effects.

Q. How can researchers resolve contradictions in reaction yield data during nucleophilic substitutions?

  • Troubleshooting Strategies :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and stabilize transition states.
  • Moisture Control : Strict anhydrous conditions prevent hydrolysis of the sulfonyl chloride. Use molecular sieves or inert gas blankets .
  • Catalyst Screening : Test bases (e.g., triethylamine) to enhance nucleophilicity of reactants.

Q. What computational approaches predict the biological activity of sulfonamide derivatives?

  • Methods :

  • Molecular Docking : Simulate interactions with target proteins (e.g., carbonic anhydrase) to assess binding affinity.
  • QSAR Modeling : Correlate substituent effects (e.g., thiazole ring modifications) with antitumor activity using datasets from in vitro screenings .

Q. What challenges arise when scaling up reactions involving this compound?

  • Scale-Up Considerations :

  • Heat Management : Sulfonyl chlorides often release HCl during reactions; use jacketed reactors to control exotherms.
  • Continuous Flow Systems : Mitigate safety risks by adopting flow chemistry, which minimizes large-volume handling of hazardous intermediates .
  • Purification : Column chromatography or recrystallization may require optimization for high-purity bulk material.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.